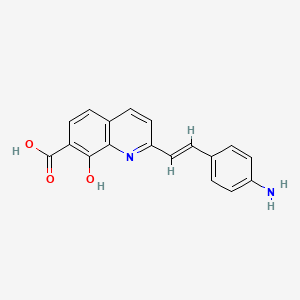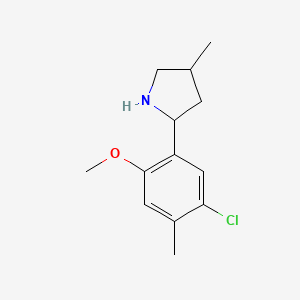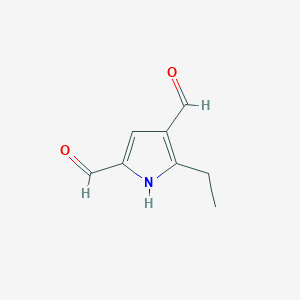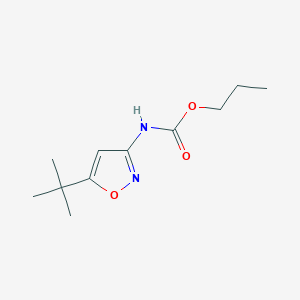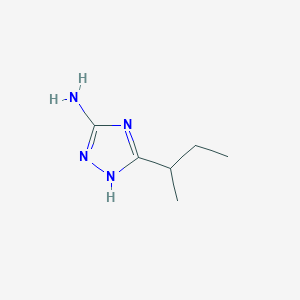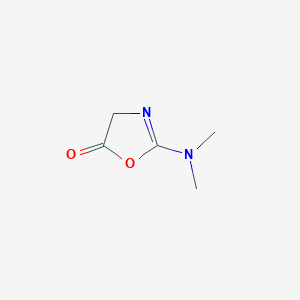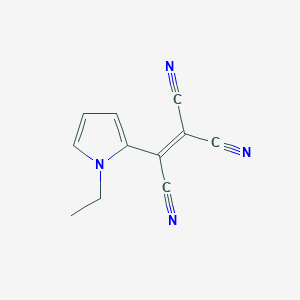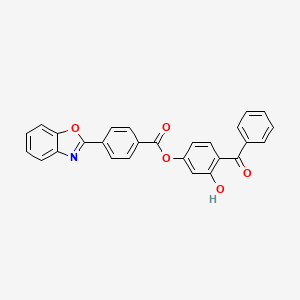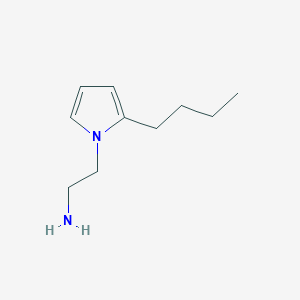
2-(2-Butyl-1H-pyrrol-1-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Butyl-1H-pyrrol-1-yl)ethanamine is an organic compound that belongs to the class of heterocyclic amines This compound features a pyrrole ring substituted with a butyl group and an ethanamine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Butyl-1H-pyrrol-1-yl)ethanamine typically involves the reaction of 2-butylpyrrole with ethylene diamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(2-Butyl-1H-pyrrol-1-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a metal catalyst like palladium to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), dichromate (Cr2O7^2-), and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide) under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated amines.
科学的研究の応用
2-(2-Butyl-1H-pyrrol-1-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(2-Butyl-1H-pyrrol-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
類似化合物との比較
Similar Compounds
2-(1H-Pyrrol-1-yl)ethanamine: A structurally similar compound with an ethanamine chain attached to a pyrrole ring.
3-(1H-Pyrrol-1-yl)propanamine: Another analog with a propanamine chain instead of an ethanamine chain.
2-Methyl-3-(1H-pyrrol-1-yl)aniline: A compound with a methyl group and aniline substituent on the pyrrole ring.
Uniqueness
2-(2-Butyl-1H-pyrrol-1-yl)ethanamine is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The butyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in target proteins.
特性
分子式 |
C10H18N2 |
|---|---|
分子量 |
166.26 g/mol |
IUPAC名 |
2-(2-butylpyrrol-1-yl)ethanamine |
InChI |
InChI=1S/C10H18N2/c1-2-3-5-10-6-4-8-12(10)9-7-11/h4,6,8H,2-3,5,7,9,11H2,1H3 |
InChIキー |
IUSCRTZAFCTMJY-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=CN1CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


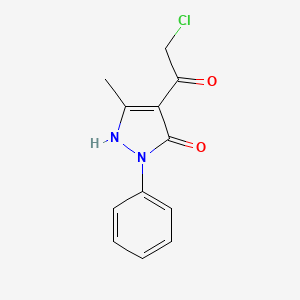

![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-methoxy-2-pyridinyl)methyl]-](/img/structure/B15208527.png)
![5-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B15208536.png)
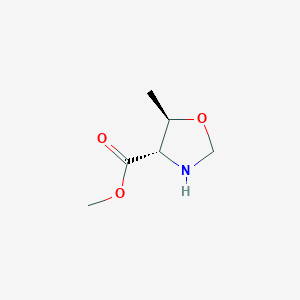
![(1S,2R,6S,8S,9S)-4,4-dimethyl-3,5-dioxa-11-azatricyclo[6.3.0.02,6]undecan-9-ol](/img/structure/B15208551.png)
